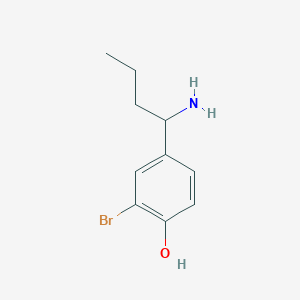
4-(1-Aminobutyl)-2-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminobutyl)-2-bromophenol is an organic compound that features a bromine atom and an aminobutyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)-2-bromophenol typically involves the bromination of 4-(1-Aminobutyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Aminobutyl)-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-(1-Aminobutyl)-2-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Aminobutyl)-2-bromophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
4-(1-Aminobutyl)phenol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-(1-Aminobutyl)-2-fluorophenol: Contains a fluorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
4-(1-Aminobutyl)-2-bromophenol is unique due to the presence of both the aminobutyl group and the bromine atom, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
4-(1-aminobutyl)-2-bromophenol |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3 |
InChIキー |
SJOVZHUURRBTCG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC(=C(C=C1)O)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


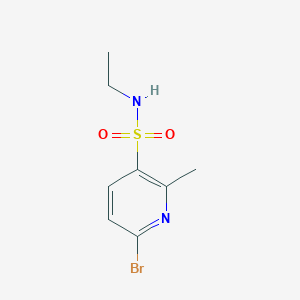
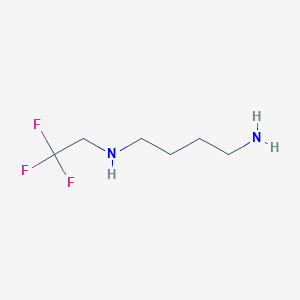
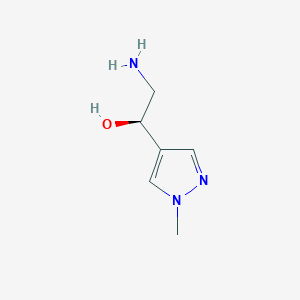
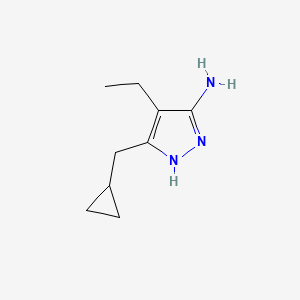
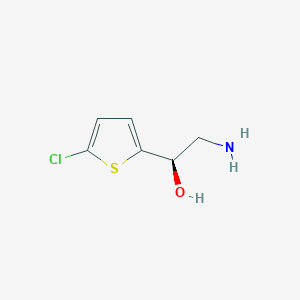
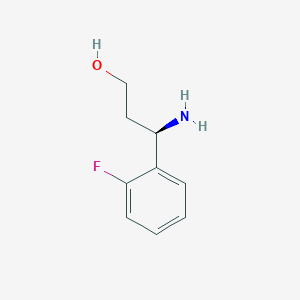
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)
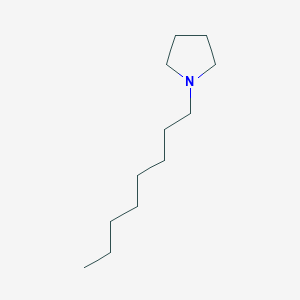
![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
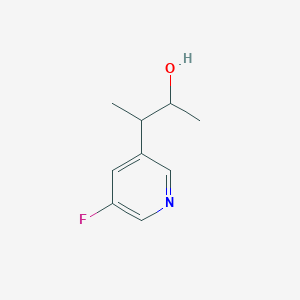
![3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
